

2-Chloro-4-methoxyphenol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-methoxyphenol

Cat. No.: B103099

[Get Quote](#)

An In-depth Technical Guide to 2-Chloro-4-methoxyphenol

This technical guide provides a comprehensive overview of **2-Chloro-4-methoxyphenol**, a substituted phenol derivative of interest to researchers, scientists, and professionals in the fields of organic synthesis and drug development. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and purification, and methods for its characterization.

Chemical Structure and IUPAC Name

2-Chloro-4-methoxyphenol is an aromatic organic compound. The structure consists of a phenol ring substituted with a chlorine atom at the ortho position and a methoxy group at the para position relative to the hydroxyl group.

IUPAC Name: **2-chloro-4-methoxyphenol**^[1]

Chemical Structure:

Chemical structure of **2-Chloro-4-methoxyphenol**.

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Chloro-4-methoxyphenol** is presented in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₇ H ₇ ClO ₂ [1]
Molecular Weight	158.58 g/mol [1]
Appearance	White to off-white crystalline solid
Melting Point	41-44 °C
Boiling Point	Not available
Density	1.153 g/mL at 25 °C
Solubility	Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.
CAS Number	18113-03-6 [1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of **2-Chloro-4-methoxyphenol** are provided in this section.

Synthesis of 2-Chloro-4-methoxyphenol

A reported synthesis of **2-Chloro-4-methoxyphenol** involves the nucleophilic chlorination of a quinone monoketal.[\[2\]](#)

Materials:

- Quinone monoketal precursor
- N,N'-Dimethylhydrazine dihydrochloride
- Acetonitrile (CH₃CN)
- Deionized water

- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of the quinone monoketal in acetonitrile, add N,N'-dimethylhydrazine dihydrochloride.
- The reaction mixture is heated to reflux and stirred for a specified time, monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the mixture is cooled to room temperature.
- The solvent is removed under reduced pressure using a rotary evaporator.
- The residue is partitioned between ethyl acetate and water.
- The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
- The solvent is evaporated to yield the crude **2-Chloro-4-methoxyphenol**.

Purification of 2-Chloro-4-methoxyphenol

The crude product can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

- Dissolve the crude **2-Chloro-4-methoxyphenol** in a minimum amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes).
- If insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
- Dry the purified crystals under vacuum.

Column Chromatography Protocol:

- Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes).
- Pack a chromatography column with the slurry.
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
- Load the dried, adsorbed sample onto the top of the column.
- Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **2-Chloro-4-methoxyphenol**.

Characterization of **2-Chloro-4-methoxyphenol**

The identity and purity of the synthesized compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The coupling patterns of the aromatic protons can confirm the substitution pattern of the ring.
- ^{13}C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the methoxy carbon, and the carbon bearing the hydroxyl group.

Mass Spectrometry (MS):

- Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of **2-Chloro-4-methoxyphenol**, as well as a characteristic isotopic pattern for the presence of a chlorine atom.

Infrared (IR) Spectroscopy:

- The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, C-H stretches of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, and C-O stretching of the ether and phenol.

Experimental Workflow

The overall experimental process from synthesis to characterization is depicted in the following workflow diagram.

[Click to download full resolution via product page](#)**Experimental workflow for 2-Chloro-4-methoxyphenol.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-4-methoxyphenol | C7H7ClO2 | CID 87459 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N'-Dimethylhydrazine Dihydrochloride - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Chloro-4-methoxyphenol chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b103099#2-chloro-4-methoxyphenol-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com